molecular formula C24H25N3O4S B11426701 3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426701
M. Wt: 451.5 g/mol
InChI Key: CHDNRJRVIMBJRW-UHFFFAOYSA-N
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Description

3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Addition of the Trimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the trimethoxyphenyl group is introduced using a suitable electrophile.

    Formation of the Carbonitrile Group: This is typically done through a nucleophilic addition of cyanide ions to a carbonyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and trimethoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl and nitrile groups, converting them to alcohols and amines, respectively.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Products may include primary amines and alcohols.

    Substitution: Products depend on the specific substituents introduced but can include halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the trimethoxyphenyl group suggests possible interactions with biological targets such as enzymes and receptors. Studies have shown that similar compounds exhibit anti-cancer, anti-inflammatory, and anti-microbial properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to various proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes such as signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its combination of multiple functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-benzyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O4S/c1-29-20-11-22(31-3)21(30-2)9-18(20)17-10-23(28)27-14-26(13-16-7-5-4-6-8-16)15-32-24(27)19(17)12-25/h4-9,11,17H,10,13-15H2,1-3H3

InChI Key

CHDNRJRVIMBJRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CC=C4)OC)OC

Origin of Product

United States

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